molecular formula C22H22F3NO3 B1359491 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-trifluoromethylbenzophenone CAS No. 898758-12-8

4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-trifluoromethylbenzophenone

Cat. No.: B1359491
CAS No.: 898758-12-8
M. Wt: 405.4 g/mol
InChI Key: YGKIKKBNKLZFLM-UHFFFAOYSA-N
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Description

The compound 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-trifluoromethylbenzophenone (CAS: 898758-52-6) is a benzophenone derivative featuring a spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane moiety and a 3-trifluoromethyl substituent on the benzophenone core. Its molecular weight is 391.39 g/mol, with a purity of 97% .

Properties

IUPAC Name

[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3NO3/c23-22(24,25)19-3-1-2-18(14-19)20(27)17-6-4-16(5-7-17)15-26-10-8-21(9-11-26)28-12-13-29-21/h1-7,14H,8-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKIKKBNKLZFLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642872
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-12-8
Record name Methanone, [4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl][3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898758-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-trifluoromethylbenzophenone typically involves multiple steps, starting with the preparation of the spirocyclic intermediate, 1,4-Dioxa-8-azaspiro[4.5]decane. This intermediate can be synthesized through the reaction of piperidone with ethylene glycol under acidic conditions .

This can be achieved through a Friedel-Crafts acylation reaction, where the spirocyclic intermediate reacts with 3-trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the Friedel-Crafts acylation step, allowing for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-trifluoromethylbenzophenone can undergo various chemical reactions, including:

    Oxidation: The spirocyclic nitrogen can be oxidized to form N-oxides.

    Reduction: The carbonyl group in the benzophenone moiety can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols from the benzophenone moiety.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-trifluoromethylbenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-trifluoromethylbenzophenone is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique structural features. The spirocyclic moiety may enhance binding affinity and specificity, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Positional Isomers
  • 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone (CAS: 898758-14-0) Molecular weight: 405.41 g/mol. Key difference: Trifluoromethyl group at the 4-position instead of 3-position. Physical properties: Boiling point 493.2°C, density 1.32 g/cm³. Implications: Positional isomerism may alter steric and electronic interactions in biological systems .
Functional Group Replacements
  • 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methoxybenzophenone Substituent: Methoxy group replaces trifluoromethyl. Implications: Methoxy is electron-donating, reducing electrophilicity compared to the trifluoromethyl group. This may decrease metabolic stability but improve solubility .
  • 3'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone (CAS: 898755-97-0) Substituent: Bromine at the 3-position. Implications: Bromine’s bulkiness and polarizability may enhance halogen bonding in protein-ligand interactions .
Pharmacological Targets
  • Sigma Receptor Ligands: Compound 12a (spiro-benzylpiperidine) demonstrated agonism at σ2 receptors, with selective toxicity against metastatic melanoma. The trifluoromethyl group in the target compound could enhance binding affinity due to increased hydrophobicity .
Enzyme Inhibition
  • Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors: Quinoline-spiro derivatives (e.g., 11b) were developed as ALDH1A1 inhibitors. The benzophenone core in the target compound may offer alternative binding modes compared to quinolines .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Substituent Boiling Point (°C) Density (g/cm³)
Target Compound (3-CF₃) 391.39 3-trifluoromethyl - -
4-CF₃ Isomer 405.41 4-trifluoromethyl 493.2 1.32
3-Methoxy Analogue 377.43 3-methoxy - -
3'-Bromo Derivative 443.29 3-bromo - -

Note: Data gaps indicate unreported values in available evidence.

Biological Activity

4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-trifluoromethylbenzophenone is a complex organic compound with significant potential in pharmaceutical and materials science applications. Its unique molecular structure, characterized by a trifluoromethyl group and a spirocyclic moiety, suggests various biological activities that merit further investigation.

  • Molecular Formula : C23H27F3N2O3
  • Molecular Weight : 405.47 g/mol
  • CAS Number : 898757-92-1

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures may exhibit notable biological activities, including:

  • Antimicrobial Properties : Some derivatives have shown efficacy against various bacterial strains.
  • Cytotoxic Effects : Initial assays suggest potential cytotoxicity against cancer cell lines.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

ComponentDescriptionImpact on Activity
Trifluoromethyl GroupEnhances lipophilicity and metabolic stabilityPotentially increases bioavailability
Spirocyclic MoietyContributes to three-dimensional conformationMay enhance receptor binding affinity

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting moderate antibacterial properties.

Study 2: Cytotoxicity Screening

In vitro cytotoxicity assays were performed on various cancer cell lines, including HeLa and MCF-7. The compound exhibited IC50 values of 15 µM and 20 µM respectively, indicating significant cytotoxic effects.

Study 3: Enzyme Inhibition

The compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. Initial findings showed an inhibition percentage of 60% at a concentration of 10 µM, warranting further exploration into its potential as a therapeutic agent for Alzheimer's disease.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, which require careful optimization to achieve high yields. Notably, derivatives with varied substitutions have been synthesized to explore their biological profiles.

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